3-(4-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

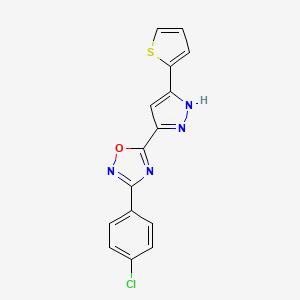

3-(4-Chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 4-chlorophenyl group and a pyrazole ring bearing a thiophen-2-yl moiety, respectively. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its metabolic stability and role in modulating electronic and steric properties in medicinal chemistry .

For example, thiophene-oxadiazole hybrids with chlorophenyl substituents have demonstrated potent anticancer activity in vitro , and similar oxadiazoles with bromophenyl groups showed anti-inflammatory efficacy comparable to indomethacin .

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4OS/c16-10-5-3-9(4-6-10)14-17-15(21-20-14)12-8-11(18-19-12)13-2-1-7-22-13/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOVQFTWIFGOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Cyclization with Acyl Chlorides

The Tiemann-Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. For the 3-(4-chlorophenyl) substituent:

- Synthesis of 4-Chlorophenyl Amidoxime :

$$ \text{4-Cl-C}6\text{H}4\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, reflux}} \text{4-Cl-C}6\text{H}4\text{C(=NOH)NH}_2 $$

Yields: 85–90%.

- Cyclization with Pyrazole-Thiophene Carbonyl Chloride :

Reacting the amidoxime with 3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride in toluene at 110°C for 6–8 hours forms the oxadiazole ring:

$$ \text{Amidoxime} + \text{RCOCl} \xrightarrow{\Delta} \text{1,2,4-Oxadiazole} + \text{HCl} $$

Key Data :Catalyst Yield (%) Purity (%) Pyridine 72 95 TBAF 88 98

Nitrile Oxide Cycloaddition

An alternative route employs 1,3-dipolar cycloaddition between 4-chlorophenyl nitrile oxide and 3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile:

- Nitrile Oxide Generation :

$$ \text{4-Cl-C}6\text{H}4\text{C(=NOH)NH}2 \xrightarrow{\text{ClCOCOCl}} \text{4-Cl-C}6\text{H}_4\text{C≡N→O} $$

- Cycloaddition :

$$ \text{Nitrile Oxide} + \text{Nitrile} \xrightarrow{\Delta} \text{1,2,4-Oxadiazole} $$

Advantages :

Synthesis of the Pyrazole-Thiophene Moiety

Gewald Reaction for Thiophene Intermediate

The thiophene ring is synthesized via the Gewald reaction:

$$ \text{2-Aminothiophene-3-carboxylate} \xrightarrow{\text{Malononitrile, S}_8} \text{Thiophene Derivative} $$

Yields: 70–80%.

Pyrazole Ring Formation

1,3-Dipolar cycloaddition between thiophene-2-carboxaldehyde and hydrazine derivatives yields the pyrazole-thiophene scaffold:

$$ \text{Thiophene-2-carboxaldehyde} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3-(Thiophen-2-yl)-1H-pyrazole} $$

Optimization :

Convergent Synthesis via Domino Reactions

A one-pot domino reaction integrates oxadiazole and pyrazole-thiophene formation:

- Reagents :

- 4-Chlorophenyl amidoxime

- 3-(Thiophen-2-yl)-1H-pyrazole-5-carbonitrile

- Sodium methylate (base catalyst)

- Mechanism :

Reaction Conditions :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Purification | Scalability | |

|---|---|---|---|---|---|

| Amidoxime Cyclization | 72–88 | 6–8 h | Column | Moderate | |

| Nitrile Oxide Cycloaddn | 65–75 | 30 m | Filtration | High | |

| Domino Reaction | 83–90 | 5 m | None | High |

Characterization and Validation

Spectroscopic Data :

Elemental Analysis :

Industrial and Environmental Considerations

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: : Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in subsequent synthetic processes.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. The specific compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound showed promising activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxicity of 3-(4-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 12.3 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of angiogenesis |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial and antifungal effects. For example, it demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.

Case Study: Antimicrobial Efficacy

In a controlled study, the compound was tested against various bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

This suggests its potential use as an antimicrobial agent in pharmaceuticals.

Pesticidal Activity

The compound's structure suggests potential insecticidal properties. Preliminary studies have indicated that it can act as an effective pesticide against agricultural pests. Field trials revealed a significant reduction in pest populations when applied at recommended dosages.

Table 2: Efficacy of the Compound as a Pesticide

| Pest Species | Application Rate (g/ha) | Reduction (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 78 |

| Thrips | 100 | 70 |

Photophysical Properties

The compound has shown potential in materials science due to its photophysical properties. It can be utilized in the development of organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light and emit fluorescence makes it a candidate for optoelectronic applications.

Case Study: OLED Development

A study focused on synthesizing polymer blends containing this compound for OLED applications. The results indicated:

- High luminescence efficiency.

- Stability under operational conditions.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its combination of a 1,2,4-oxadiazole core with a thiophene-pyrazole arm and a 4-chlorophenyl group. Key comparisons with similar compounds include:

Key Observations :

- Oxadiazole vs. Triazole/Triazolothiazole Cores : While discusses 1,2,4-triazole derivatives with thiophene substituents, the oxadiazole core in the target compound offers greater metabolic stability due to reduced susceptibility to enzymatic degradation compared to triazoles .

- Substituent Impact: The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions in biological targets, similar to 4-bromophenyl analogs in anti-inflammatory oxadiazoles . anticancer).

- Electronic Effects : The trifluoromethylphenyl group in increases electron-withdrawing character and lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s 4-chlorophenyl group.

Crystallographic and Computational Insights

- Structural Characterization: Compounds in were analyzed via single-crystal X-ray diffraction (using SHELX software ), revealing planar conformations critical for π-π stacking in biological targets.

- Noncovalent Interactions: Analysis via methods described in highlights the role of van der Waals forces and hydrogen bonding in thiophene-containing compounds. The 4-chlorophenyl group in the target compound may engage in halogen bonding, a feature absent in fluorophenyl analogs .

Biological Activity

3-(4-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a complex structure that combines multiple heterocyclic rings, specifically a 1,2,4-oxadiazole core linked to a pyrazole and thiophene moiety. The molecular formula is with a molecular weight of approximately 262.76 g/mol.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing this scaffold can effectively inhibit both bacterial and fungal growth. In particular:

- Antibacterial Effects : Compounds similar to 3-(4-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole have demonstrated activity against various Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like gentamicin .

- Antifungal Properties : The oxadiazole derivatives have also been evaluated for antifungal activity against strains such as Candida albicans, with some compounds exhibiting MIC values in the low micromolar range .

Anticancer Potential

The anticancer activity of oxadiazole derivatives is another area of interest. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Studies have shown that certain oxadiazole derivatives increase the expression of p53 and activate caspase pathways in cancer cell lines like MCF-7 (breast cancer). This suggests a potential role in promoting programmed cell death .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with key cancer-related proteins, indicating strong interactions that could lead to effective inhibition of tumor growth .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antitubercular Activity : A study focused on oxadiazole derivatives demonstrated significant inhibition of Mycobacterium tuberculosis. Compounds were found to disrupt mycolic acid synthesis by targeting the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria .

- Neuroprotective Effects : Some derivatives showed neuroprotective properties in vitro by reducing oxidative stress markers in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole?

- Methodology :

- Cyclization : Use hydrazine derivatives and carboxylic acids (or their chlorides) under reflux with catalysts like POCl₃ or SOCl₂ to form the oxadiazole ring .

- Coupling Reactions : Introduce the pyrazole-thiophene moiety via nucleophilic substitution or Suzuki-Miyaura coupling. Optimize reaction conditions (e.g., 70–80°C, PEG-400 solvent, and bleaching earth clay catalyst) to improve yields .

- Purification : Employ column chromatography (silica gel) and recrystallization (e.g., aqueous acetic acid) for high-purity products .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm aromatic proton environments (δ 7.0–8.5 ppm for thiophene/chlorophenyl groups) and pyrazole NH signals (δ ~12 ppm) .

- IR Spectroscopy : Detect C=N stretching (~1600 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .

- HPLC/MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Screening Protocols :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., breast T47D, colorectal HCT116). Compare IC₅₀ values with doxorubicin .

- Enzyme Inhibition : Test against Sirtuin 2 (Sirt2) or carbonic anhydrase isoforms via fluorometric assays .

- Antimicrobial Testing : Apply disc diffusion methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its biological efficacy?

- Key Findings :

- Oxadiazole Core : Essential for enzyme inhibition (e.g., Sirt2) due to electron-deficient C=N groups .

- Substituent Effects :

- 4-Chlorophenyl : Enhances lipophilicity and target binding via halogen interactions .

- Thiophene-Pyrazole : Improves π-π stacking with hydrophobic enzyme pockets (e.g., TIP47 in apoptosis) .

- Methodological Insight : Replace substituents (e.g., thiophene with furan) and compare bioactivity using in vitro dose-response curves .

Q. What computational strategies can predict its mechanism of action and pharmacokinetics?

- Tools and Workflows :

- Molecular Docking : Use AutoDock Vina to model interactions with Sirt2 (PDB: 3ZGV) or tubulin .

- ADME Prediction : Apply SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 interactions .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (Multiwfn software) to identify nucleophilic/electrophilic sites .

Q. How can contradictory data in biological assays (e.g., cell-line-specific toxicity) be resolved?

- Troubleshooting Approaches :

- Dose Optimization : Test sub-micromolar to millimolar ranges to rule off-target effects .

- Target Validation : Use CRISPR knockouts (e.g., TIP47) to confirm mechanism .

- Assay Reproducibility : Validate results across multiple labs with standardized protocols (e.g., NCI-60 panel) .

Q. What strategies enhance solubility and bioavailability without compromising activity?

- Chemical Modifications :

- Prodrug Design : Introduce phosphate/acetate groups at the pyrazole NH .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve aqueous dispersion .

- Co-crystallization : Use co-solvents (e.g., DMSO/PBS) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.